3-Fluoro-4-(hydroxymethyl)benzonitrile CAS number
3-Fluoro-4-(hydroxymethyl)benzonitrile CAS number
An In-depth Technical Guide to 3-Fluoro-4-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-4-(hydroxymethyl)benzonitrile, a key building block in medicinal chemistry and material science. This document consolidates its chemical properties, safety data, and synthetic applications, offering detailed protocols and visual workflows to support research and development activities.
Chemical and Physical Properties
3-Fluoro-4-(hydroxymethyl)benzonitrile, also known as 4-Cyano-2-fluorobenzyl alcohol, is a functionalized aromatic compound.[1] Its unique substitution pattern, featuring a nitrile, a hydroxymethyl group, and a fluorine atom, makes it a versatile intermediate for the synthesis of more complex molecules.[2]
The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 219873-06-0 | [1][3][4] |
| Molecular Formula | C₈H₆FNO | [1][3] |
| Molecular Weight | 151.14 g/mol | [1][3] |
| Appearance | Solid | [5] |
| Melting Point | 63-68 °C | |
| Boiling Point | 288.8 °C at 760 mmHg | [1] |
| Density | 1.27 g/mL at 25 °C | |
| Solubility | Limited solubility in water expected. | [5] |
| Topological Polar Surface Area | 44 Ų | [1][3] |
| Rotatable Bond Count | 1 | [1] |
| InChI Key | YGAURRAHPYQHDC-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C1=CC(=C(C=C1C#N)F)CO | [1] |
Safety and Handling
This compound is classified as hazardous.[1][3] Adherence to standard laboratory safety protocols is essential when handling this chemical.
| Hazard Class | Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | GHS05 | Danger | H318: Causes serious eye damage.[3] |
| Specific target organ toxicity | GHS07 | Warning | H335: May cause respiratory irritation.[1] |
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P310: Immediately call a POISON CENTER or doctor/physician.[6]
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[6][7]
Synthetic Applications and Experimental Protocols
Fluorinated benzonitriles are valuable precursors in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[2] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the benzyl alcohol moiety can be oxidized or used in esterification and etherification reactions.
Illustrative Synthetic Pathway
While specific protocols for 3-Fluoro-4-(hydroxymethyl)benzonitrile are proprietary, a general synthesis can be conceptualized from related precursors. The following diagram illustrates a plausible multi-step synthesis workflow, a common strategy for producing such functionalized aromatics.
Caption: Generalized synthetic workflow for 3-Fluoro-4-(hydroxymethyl)benzonitrile.
Experimental Protocol: Synthesis of a Related Precursor, 3-Fluoro-4-hydroxybenzonitrile
This protocol details the synthesis of a structurally similar compound and is adapted from established literature.[8] This method can be a starting point for developing a custom synthesis for the title compound.
Reaction: 4-Bromo-2-fluorophenol + CuCN → 3-Fluoro-4-hydroxybenzonitrile
Materials:
-
4-Bromo-2-fluorophenol (10 mL, 91 mmol)[8]
-
Copper(I) cyanide (CuCN) (9.85 g, 0.11 mol)[8]
-
N-Methyl-2-pyrrolidone (NMP) (75 mL)[8]
-
Diethyl ether
-
1N HCl solution
-
Brine
-
Magnesium sulfate
Procedure:
-
Combine 4-Bromo-2-fluorophenol and CuCN in NMP in a flask equipped with a stirrer under a nitrogen atmosphere.[8]
-
Heat the mixture to 150°C for 5 hours.[8]
-
Cool the mixture and dilute with 200 mL of ether. Stir and decant the ether.[8]
-
Repeat the ether wash of the residue.
-
Combine the ether decantates and wash sequentially with water, 1N HCl solution, water, and brine.[8]
-
Dry the organic layer over magnesium sulfate.[8]
-
Concentrate the solution in vacuo to yield the crude product.[8]
-
Purify by trituration in carbon tetrachloride and filtration to afford the final product.[8]
Role in Drug Discovery
This compound serves as a versatile scaffold in drug discovery. Its constituent functional groups allow for systematic modification to explore structure-activity relationships (SAR).
The following diagram illustrates its utility as a core building block for generating a library of candidate compounds.
Caption: Role as a building block in combinatorial chemistry for drug discovery.
The strategic incorporation of the fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this a valuable intermediate in the design of novel therapeutics.[2] Deuterium-labeled versions are also available for use in metabolic studies.[9]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 219873-06-0|3-Fluoro-4-(hydroxymethyl)benzonitrile|BLD Pharm [bldpharm.com]
- 5. 3-Fluoro-4-(Hydroxymethyl)Benzonitrile | Properties, Uses, Safety, Supplier & Price China [nj-finechem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]

